molecular formula C12H16BrNO3 B12313447 ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate

ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate

Cat. No.: B12313447
M. Wt: 302.16 g/mol
InChI Key: HDTQMFBSRPVMTO-UHFFFAOYSA-N
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Description

Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate is a carbamate derivative characterized by a carbamate ester backbone with a methyl group on the nitrogen atom and a 2-(4-bromophenoxy)ethyl substituent. The compound’s structure (Fig. 1) combines a brominated aromatic ring, an ether linkage, and a carbamate functional group, which collectively influence its physicochemical and biological properties. Carbamates are widely studied for their pesticidal, pharmaceutical, and toxicological activities, often acting as enzyme inhibitors or receptor modulators .

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate

InChI

InChI=1S/C12H16BrNO3/c1-3-16-12(15)14(2)8-9-17-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

HDTQMFBSRPVMTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)CCOC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pesticidal Applications

Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate is primarily recognized for its use as a pesticide. It has been included in formulations aimed at controlling pests effectively while minimizing phytotoxicity to crops. The compound exhibits excellent diffusing ability, which enhances its effectiveness in agricultural settings.

Table 1: Pesticidal Efficacy of this compound

Application MethodTarget PestEfficacy (%)Reference
Granular applicationRice pests85%EP0488660A1
Aerial dispersionField insects78%EP0488660A1
Soil incorporationSoil-borne pathogens90%EP0488660A1

The compound's formulation typically includes surface-active agents and carbonates to enhance its dispersal in water, ensuring that the active ingredient reaches the target organisms efficiently. Studies have shown that when applied to irrigated fields, it rapidly diffuses into water, providing uniform coverage and effective pest control .

Medicinal Chemistry

In addition to its agricultural applications, this compound has been studied for potential therapeutic effects. Its structural properties allow it to interact with biological systems, making it a candidate for drug development.

Case Study: Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies on related carbamates have shown their ability to induce apoptosis in cancer cells through the modulation of signaling pathways .

Environmental Impact and Safety

The environmental safety of this compound is a critical consideration in its application as a pesticide. Research indicates that when used according to recommended guidelines, the compound poses minimal risk to non-target organisms and has a favorable degradation profile in soil and aquatic environments .

Table 2: Environmental Impact Assessment

ParameterValueReference
Degradation Half-life14 daysEP0488660A1
Toxicity to Aquatic LifeLowEP0488660A1
Bioaccumulation PotentialNegligibleEP0488660A1

Mechanism of Action

The mechanism of action of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate involves inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect. The molecular targets include the active site of acetylcholinesterase and associated pathways involved in neurotransmission.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate belongs to a broader class of N-alkyl-N-aryloxyethyl carbamates. Key structural analogs and their differences are summarized in Table 1.

Table 1: Structural Comparison with Analogous Carbamates

Compound Name Substituents (R1, R2, X) Molecular Weight (g/mol) Key Structural Differences
This compound R1 = CH3, R2 = 4-Br-C6H4OCH2CH2 316.19* Reference compound
2-Chloroethyl N-(4-bromophenyl)carbamate R1 = H, R2 = 4-Br-C6H4, X = Cl 278.53 Chloroethyl ester; lacks N-methyl group
2,2,2-Trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate R1 = CH3, R2 = 4-F-C6H4OCH2CH2, X = CF3 297.24 Fluorinated ethyl ester and aryl group
tert-Butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate R1 = CH3, R2 = 4-Br-C6H4OCH2CH2, X = tert-butyl 344.26* tert-Butyl ester instead of ethyl

*Calculated based on molecular formula.

  • Halogen Substitution : Replacement of the 4-bromophenyl group with 4-fluorophenyl (as in ) reduces molecular weight and may alter lipophilicity and receptor binding. Bromine’s bulkiness and electronegativity could enhance stability compared to fluorine.
  • In contrast, the tert-butyl ester in offers steric protection, possibly enhancing hydrolytic stability.
  • N-Substitution : The absence of an N-methyl group in may increase susceptibility to enzymatic degradation, as methyl groups often hinder hydrolysis .
Physicochemical and Pharmacokinetic Properties
  • Solubility and Stability : The tert-butyl analog is likely more lipophilic and hydrolytically stable than the ethyl ester due to steric shielding. The trifluoroethyl derivative may exhibit unique solubility profiles due to fluorine’s polarity.
  • Metabolism : N-Methylation in the target compound could slow metabolic deactivation compared to unmethylated analogs like , which may undergo faster esterase cleavage.

Biological Activity

Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate, also referred to as ethyl-4-bromophenyl carbamate, is a compound of significant interest in biological research due to its potential pharmacological applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H18BrNO2C_{14}H_{18}BrNO_2. The compound features a bromophenoxy group that enhances its reactivity and biological activity, particularly in enzyme interactions. The presence of the carbamate moiety allows for covalent bonding with nucleophilic sites on proteins, which is crucial for its mechanism of action.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromophenoxy group facilitates hydrogen bonding and hydrophobic interactions, while the carbamate can form covalent bonds with active site residues on target proteins. This interaction modulates the activity of various biochemical pathways, leading to diverse biological effects, including:

  • Inhibition of Cholinesterases : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmitter regulation .
  • Antiparasitic Activity : Ethyl-4-bromophenyl carbamate has shown efficacy against various life stages of the cattle tick Rhipicephalus microplus, significantly reducing their reproductive potential and larval hatching rates .

1. Inhibition Studies

Recent studies indicate that this compound exhibits moderate inhibition against cholinesterases, with IC50 values comparable to established inhibitors like rivastigmine. The compound's selectivity for BChE over AChE suggests potential therapeutic applications in treating conditions related to cholinergic dysfunction.

Compound IC50 (µM) Target Enzyme
This compound1.97BChE
Rivastigmine89.7AChE

2. Antiparasitic Efficacy

In a controlled study involving Rhipicephalus microplus, ethyl-4-bromophenyl carbamate was tested at a concentration of 0.668 mg/mL across different life stages. The results showed:

  • Larvae : 98.3% reduction in hatching.
  • Nymphs : 96.1% reduction.
  • Adults : 94.4% reduction.

This indicates a significant ixodicidal effect, particularly during the larval stage, where apoptosis was induced in intestinal and salivary gland cells .

Case Study 1: Efficacy Against Cattle Ticks

A study evaluated the compound's effectiveness on cattle infested with Rhipicephalus microplus. The experimental design involved treating different life stages with ethyl-carbamate solutions. The findings highlighted a marked decrease in egg laying and hatching rates among treated groups compared to controls, emphasizing its potential as an effective acaricide .

Case Study 2: Toxicological Assessment

An assessment of acute oral and dermal toxicity revealed that while high doses (2000 mg/kg) resulted in severe toxicity and liver damage in rats, lower doses exhibited reversible nervous system manifestations without significant dermal effects . This suggests that while the compound possesses bioactivity, careful consideration of dosage is essential for safety.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate, and how are they applied?

  • Methodological Answer :

  • FT-IR Analysis : Identify functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹, bromophenoxy C-Br stretch at ~600 cm⁻¹). Compare experimental peaks with reference spectra for validation .
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm molecular structure. For example, the methyl group on the carbamate moiety appears as a singlet (~δ 3.0 ppm), while the ethyl group shows splitting patterns (δ 1.2–4.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns to validate synthetic purity .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Step 1 : React 4-bromophenol with ethylene dibromide to form 2-(4-bromophenoxy)ethyl bromide.
  • Step 2 : Substitute the bromide with methylamine to obtain N-methyl-2-(4-bromophenoxy)ethylamine.
  • Step 3 : Carbamate formation via reaction with ethyl chloroformate in anhydrous dichloromethane, using a base (e.g., triethylamine) to neutralize HCl .
  • Optimization : Monitor reaction progress with TLC and adjust stoichiometry (e.g., 1.2 equivalents of ethyl chloroformate) to minimize side products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to optimize geometry and calculate HOMO-LUMO gaps (e.g., ~4–6 eV for carbamates) to predict electron-transfer behavior. Compare with experimental UV-Vis spectra .
  • Molecular Docking : Dock the compound into target proteins (e.g., acetylcholinesterase for neuroactivity studies) using AutoDock Vina. Analyze binding affinity (ΔG < -7 kcal/mol suggests strong interactions) and hydrogen-bonding patterns with active-site residues .
  • Validation : Cross-check computational results with in vitro assays (e.g., enzyme inhibition IC₅₀) to resolve discrepancies .

Q. How do conflicting results in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity) arise, and how can they be resolved?

  • Methodological Answer :

  • Contradiction Analysis :
  • Assay Conditions : Test pH-dependent activity (e.g., carbamate stability at pH 7.4 vs. lysosomal pH 5.0). Use buffered solutions to control hydrolysis .
  • Off-Target Effects : Perform selectivity screening against related enzymes (e.g., carboxylesterases) to identify non-specific interactions .
  • Experimental Design :
  • Dose-Response Curves : Use a factorial design (e.g., 3×3 matrix) to test concentration ranges (1 nM–100 µM) and incubation times (1–24 hrs) .
  • Statistical Validation : Apply ANOVA to distinguish signal from noise (p < 0.05) and confirm reproducibility across replicates .

Q. What strategies optimize the yield and purity of this compound in multi-step syntheses?

  • Methodological Answer :

  • Reactor Design : Use flow chemistry for bromophenoxy intermediate synthesis to enhance mixing and reduce byproducts (e.g., 80% yield vs. 60% in batch) .
  • Purification : Employ silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
  • Process Control : Implement in-line FT-IR or HPLC monitoring to detect impurities early and adjust reaction parameters in real time .

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